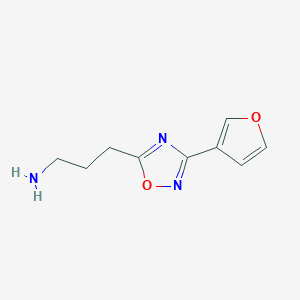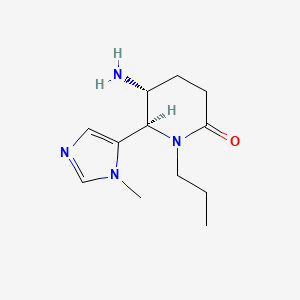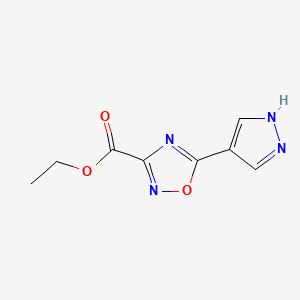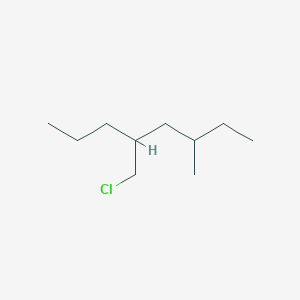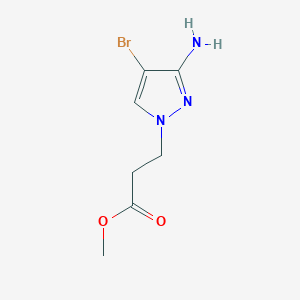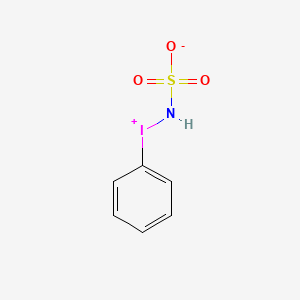
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phthalimide group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Phthalimide Introduction: The phthalimide group is introduced to the molecule through a nucleophilic substitution reaction.
Coupling Reactions: The protected amino acid is coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions are common, especially when introducing the phthalimide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Piperidine, hydrazine.
Coupling Reagents: HBTU, DIC, EDC.
Major Products
Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.
Coupled Peptides: Formation of peptide bonds results in longer peptide chains.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Medicine
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The phthalimide group can be used to introduce specific functional groups or linkers into the peptide chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the phthalimide group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxycarbonylamino)hexanoic acid: Contains a tert-butoxycarbonyl group instead of the phthalimide group.
Uniqueness
The presence of both the Fmoc and phthalimide groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid makes it particularly useful in peptide synthesis, offering unique protection and reactivity properties.
Propriétés
Formule moléculaire |
C29H26N2O6 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C29H26N2O6/c32-26-22-13-5-6-14-23(22)27(33)31(26)16-8-7-15-25(28(34)35)30-29(36)37-17-24-20-11-3-1-9-18(20)19-10-2-4-12-21(19)24/h1-6,9-14,24-25H,7-8,15-17H2,(H,30,36)(H,34,35)/t25-/m0/s1 |
Clé InChI |
MDYADJADRHFGPE-VWLOTQADSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)

